![molecular formula C8H6N2O2S B1341776 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid CAS No. 656226-63-0](/img/structure/B1341776.png)
5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid
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Overview
Description
“5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid” is an organic molecule that contains a pyrazole and a thiophene ring . Pyrazole is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Thiophene is a 5-membered aromatic ring containing four carbon atoms and one sulfur atom.
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A hydrazone ligand containing the thiophene moiety has been prepared via condensation of thiophene-2-carbohydrazide with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde .Molecular Structure Analysis
The molecular structure of “5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid” is characterized by a pyrazole ring attached to a thiophene ring. The InChI code for this compound is1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-9-10-4-5/h1-5H,(H,9,10)(H,11,12)
. Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis
The compound “5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid” has a molecular weight of 276.24 . It is a white to yellow solid .Scientific Research Applications
Supramolecular Chemistry
This compound can be used in the study of supramolecular structures of pyrazoles . It can help in understanding how small structural changes affect the supramolecular environment . This is particularly useful in designing molecules with desirable properties .
Drug Discovery
Pyrazoles, including this compound, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
In the field of agrochemistry, pyrazoles are used due to their diverse biological activities . They can be used in the development of new agrochemicals .
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can form complexes with various metals, leading to materials with interesting properties .
Organometallic Chemistry
In organometallic chemistry, pyrazoles can act as ligands to form organometallic compounds . These compounds have applications in catalysis, materials science, and more .
Antibacterial and Antifungal Activity
Some derivatives of this compound have shown potential antibacterial and antifungal activity . This makes it a potential candidate for the development of new antimicrobial agents .
Monoamine Oxidase Inhibitors
Some derivatives of this compound have been identified as novel and selective monoamine oxidase B inhibitors . This suggests potential applications in the treatment of neurodegenerative diseases .
Cyclooxygenase-2 Inhibitors
The pyrazole class of compounds, including this one, has been studied for their potential as cyclooxygenase-2 inhibitors . This suggests potential applications in the treatment of inflammation and pain .
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXYBKOCJXQJOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CC=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590743 |
Source
|
Record name | 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid | |
CAS RN |
656226-63-0 |
Source
|
Record name | 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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